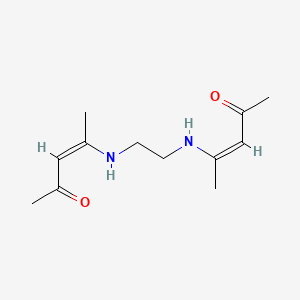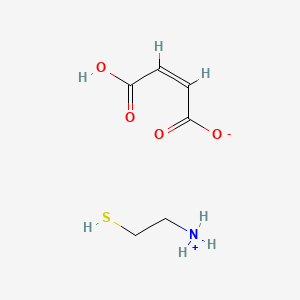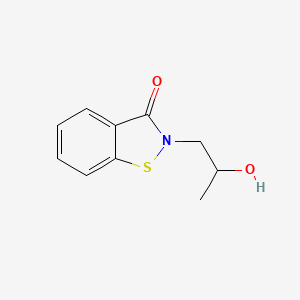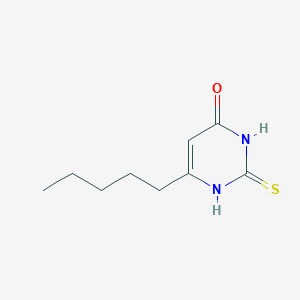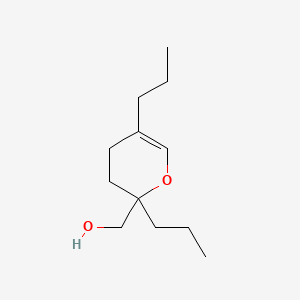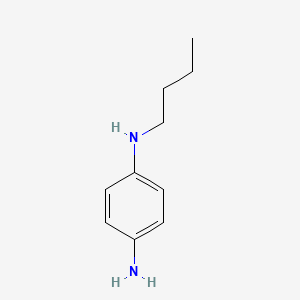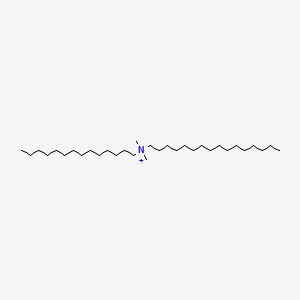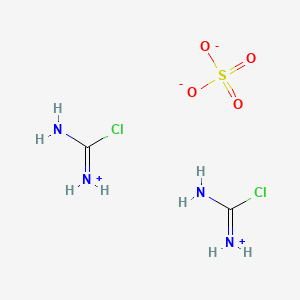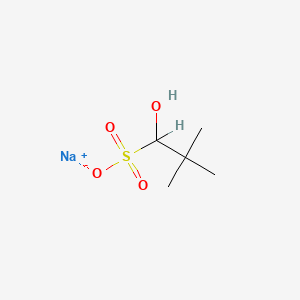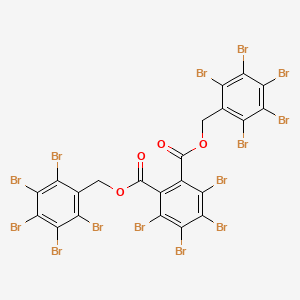
Hexacosyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosyl methacrylate is an organic compound with the molecular formula C30H58O2. It is a long-chain ester of methacrylic acid and hexacosanol. This compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Hexacosyl methacrylate can be synthesized through the esterification of methacrylic acid with hexacosanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Hexacosyl methacrylate undergoes several types of chemical reactions:
Polymerization: It can be polymerized through free radical polymerization to form high molecular weight polymers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce methacrylic acid and hexacosanol.
Common reagents used in these reactions include acid catalysts for esterification and free radical initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexacosyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for hexacosyl methacrylate involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as high thermal stability, low surface energy, and excellent lubricity . The molecular targets and pathways involved in its action are primarily related to its ability to form stable, high-molecular-weight polymers.
Comparison with Similar Compounds
Hexacosyl methacrylate can be compared with other long-chain methacrylate esters such as hexadecyl methacrylate and octadecyl methacrylate. While all these compounds share similar ester functionalities, this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties . This makes it particularly useful in applications requiring high thermal stability and low surface energy.
Similar compounds include:
- Hexadecyl methacrylate
- Octadecyl methacrylate
- Dodecyl methacrylate
These compounds vary primarily in the length of their alkyl chains, which influences their solubility, melting points, and other physical properties.
Properties
CAS No. |
93857-95-5 |
|---|---|
Molecular Formula |
C30H58O2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
hexacosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H58O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-30(31)29(2)3/h2,4-28H2,1,3H3 |
InChI Key |
VLASYNJZKUULNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


